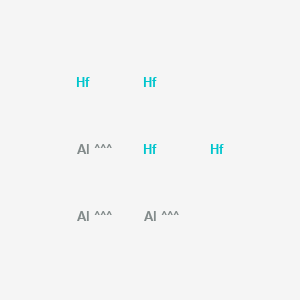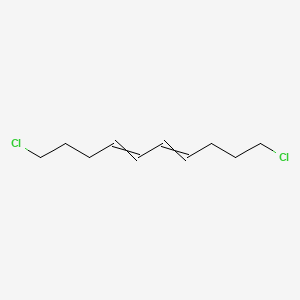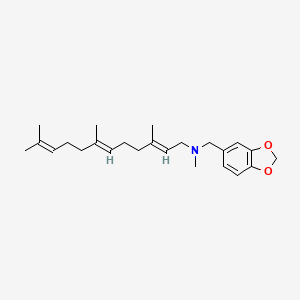
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine is a compound that combines the structural features of farnesyl groups and methylenedioxybenzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine typically involves the reaction of farnesyl chloride with N-methyl-3,4-methylenedioxybenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature and solvent choice, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine can undergo various chemical reactions, including:
Oxidation: The farnesyl group can be oxidized to form farnesyl alcohol or farnesyl aldehyde.
Reduction: The compound can be reduced to form this compound hydrochloride.
Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Farnesyl alcohol, farnesyl aldehyde.
Reduction: this compound hydrochloride.
Substitution: Various substituted methylenedioxy derivatives.
Scientific Research Applications
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving farnesylated proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting diseases related to protein prenylation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine involves its interaction with molecular targets such as farnesylated proteins. The compound can inhibit the function of these proteins by preventing their proper localization within the cell. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxybenzylamphetamine: A psychedelic drug with a similar methylenedioxybenzyl structure.
3,4-Methylenedioxyphenethylamine: A substituted phenethylamine with a methylenedioxy group.
Uniqueness
N-Farnesyl-N-methyl-3,4-methylenedioxybenzylamine is unique due to the presence of the farnesyl group, which imparts distinct biological and chemical properties. This combination of structural features makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
57710-61-9 |
|---|---|
Molecular Formula |
C24H35NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2E,6E)-N-(1,3-benzodioxol-5-ylmethyl)-N,3,7,11-tetramethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C24H35NO2/c1-19(2)8-6-9-20(3)10-7-11-21(4)14-15-25(5)17-22-12-13-23-24(16-22)27-18-26-23/h8,10,12-14,16H,6-7,9,11,15,17-18H2,1-5H3/b20-10+,21-14+ |
InChI Key |
PRHZTADWIRISQU-SKVGTYKASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN(C)CC1=CC2=C(C=C1)OCO2)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN(C)CC1=CC2=C(C=C1)OCO2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
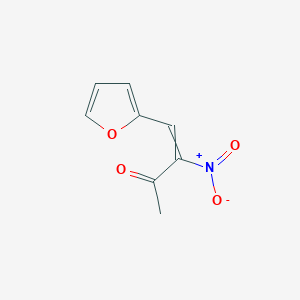
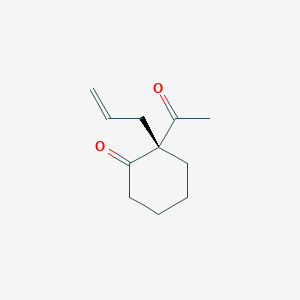
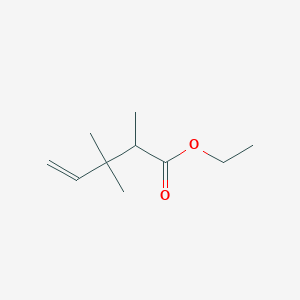
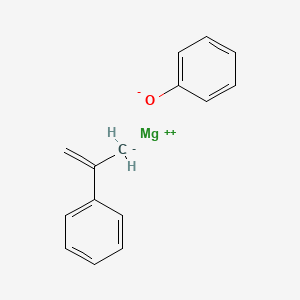

![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
